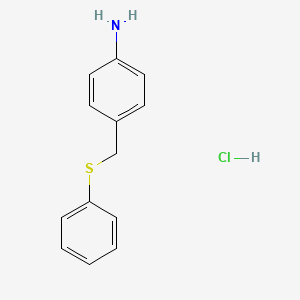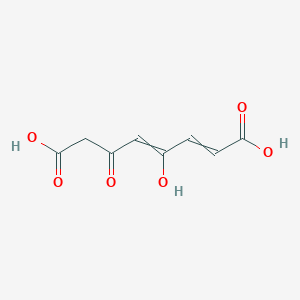![molecular formula C12H22O5 B14399774 [3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate CAS No. 89346-47-4](/img/structure/B14399774.png)
[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including acetoxy and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate typically involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the formation of the ester bond. The reaction conditions often include moderate temperatures and anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form more complex derivatives, depending on the oxidizing agent used.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions include the corresponding alcohol, acetic acid, and various substituted derivatives depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce acetoxy and isopropyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate involves its interaction with various molecular targets. The acetoxy group can participate in esterification and hydrolysis reactions, while the isopropyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl acetate: Similar in structure but lacks the additional acetoxy group.
2-Methylpropyl acetate: Similar but with a different alkyl group.
Acetylacetone: Contains acetoxy groups but with a different overall structure.
Uniqueness
[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate is unique due to the presence of both acetoxy and isopropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
89346-47-4 |
|---|---|
Formule moléculaire |
C12H22O5 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
[3-acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate |
InChI |
InChI=1S/C12H22O5/c1-9(13)15-7-12(6,8-16-10(2)14)17-11(3,4)5/h7-8H2,1-6H3 |
Clé InChI |
CPFUUOMMVHXGRA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C)(COC(=O)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
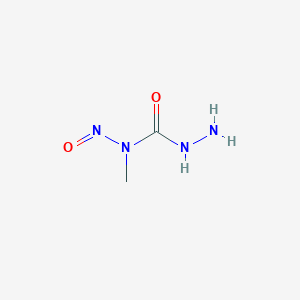
![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)
![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)

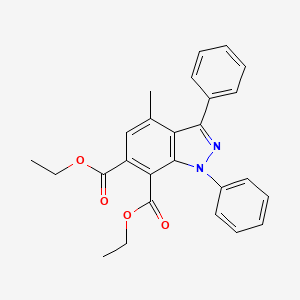
![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)
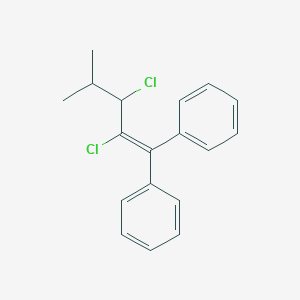
![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)

